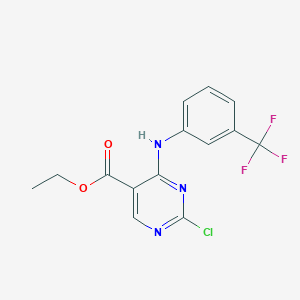
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C14H11ClF3N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine core, which is substituted with a chloro group, a trifluoromethyl group, and an ethyl ester group.
Vorbereitungsmethoden
The synthesis of ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine derivative and the corresponding aniline derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(trifluoromethyl)-5-pyrimidinecarboxylate: This compound has a similar pyrimidine core but differs in the position and nature of the substituents.
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a methyl ester group instead of an ethyl ester group.
Triazole-Pyrimidine Hybrids: These compounds combine the pyrimidine core with a triazole ring, leading to different biological activities and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties .
Eigenschaften
Molekularformel |
C14H11ClF3N3O2 |
|---|---|
Molekulargewicht |
345.70 g/mol |
IUPAC-Name |
ethyl 2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(15)21-11(10)20-9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
PTCWXLQRYWZZJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


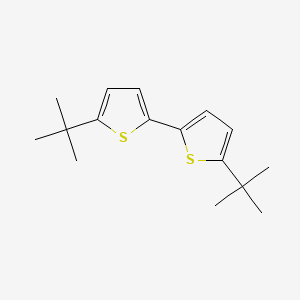
![7-Chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13033980.png)
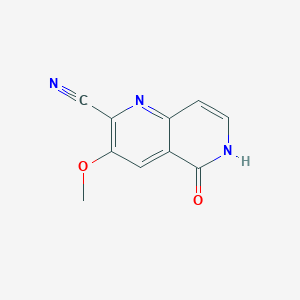
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)
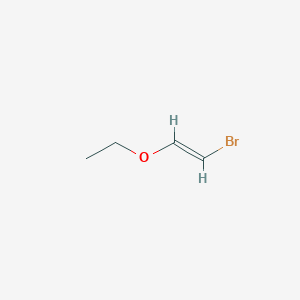

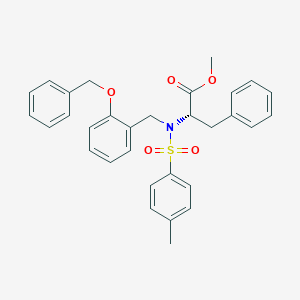
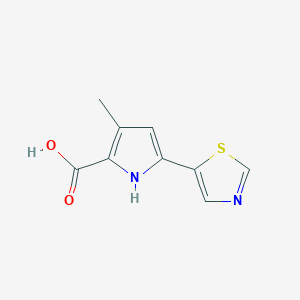
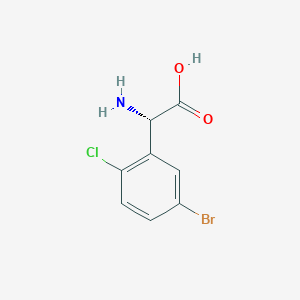

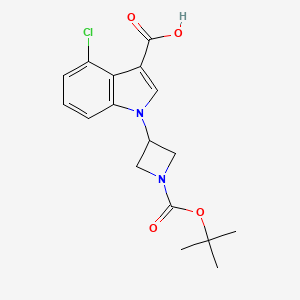

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)

